molecular formula C26H54O2 B1230172 Hexacosane-1,2-diol CAS No. 97338-12-0

Hexacosane-1,2-diol

Cat. No. B1230172
CAS RN: 97338-12-0
M. Wt: 398.7 g/mol
InChI Key: IFWQSSUUCVSCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-hexacosanediol is a glycol that is hexacosane bearing two hydroxy substituents located at positions 1 and 2. It derives from a hexacosane.

Scientific Research Applications

  • Biodegradation of Hexacosane : Research by Jauhari et al. (2014) demonstrated the in vitro degradation of hexacosane by bacterial strains isolated from petroleum sludge. These strains used hexacosane as a carbon and energy source, with activities of alkane hydroxylase and alcohol dehydrogenase indicating their role in hexacosane degradation.

  • Synthesis of Hexacosane Derivatives : Jones et al. (2005) explored the synthesis of 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane from 1,10-cyclooctadecanedione, contributing to the understanding of hexacosane's chemical properties.

  • Polyester Production from Hexacosane-Derived Monomers : A study by Vilela et al. (2012) showed the synthesis of 1,26-hexacosanedioic acid and its polycondensation with hexacosane-1,26-diol, leading to the production of polyesters with high crystallinity and melting points.

  • Transport and Thermodynamic Properties : Bhatia et al. (2009) researched the viscosities of binary mixtures of hexan-1-ol with halogenated compounds, providing insight into the physical properties of hexacosane-related substances.

  • Dehydration of Diols to Dienes : Stalpaert et al. (2017) discussed using ionic liquid for the dehydration of diols like 1,2-hexanediol to conjugated dienes, highlighting a method for transforming hexacosane-related compounds.

  • Antimycotic Activity of Diols : The study by Faergemann & Fredriksson (1980) investigated the in vitro antimycotic activity of various diols, including hexane-2,5-diol, against different fungal species.

properties

CAS RN

97338-12-0

Product Name

Hexacosane-1,2-diol

Molecular Formula

C26H54O2

Molecular Weight

398.7 g/mol

IUPAC Name

hexacosane-1,2-diol

InChI

InChI=1S/C26H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27/h26-28H,2-25H2,1H3

InChI Key

IFWQSSUUCVSCSK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O

Other CAS RN

97338-12-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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